

Safety and handling precautions for 3-Chlorophenethyl bromide.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3-Chlorophenethyl bromide*

Cat. No.: B091528

[Get Quote](#)

An In-depth Technical Guide to the Safe Handling of **3-Chlorophenethyl Bromide**

Executive Summary

3-Chlorophenethyl bromide (CAS No. 16799-05-6) is a versatile halogenated aromatic compound utilized as a key intermediate in organic synthesis, particularly within pharmaceutical research and materials science.^[1] Its utility is derived from its reactive nature, primarily its capacity to undergo nucleophilic substitution reactions.^[1] However, this reactivity also underpins its significant health hazards. This guide provides a comprehensive framework for the safe handling, storage, and disposal of **3-Chlorophenethyl bromide**, grounded in established safety protocols and an understanding of its chemical properties. The core hazards associated with this compound are acute oral toxicity and the risk of serious, irreversible eye damage.^{[2][3]} Adherence to the engineering controls, personal protective equipment (PPE) protocols, and emergency procedures detailed herein is critical for mitigating risk and ensuring the safety of all laboratory personnel.

Chemical and Physical Identity

A thorough understanding of a compound's physical properties is foundational to its safe handling. **3-Chlorophenethyl bromide** is a colorless to pale yellow liquid with a high boiling point and density greater than water.^[1] Its insolubility in water and solubility in common organic solvents are key considerations for both reaction setup and spill cleanup procedures.^[1]

Table 1: Physicochemical Properties of **3-Chlorophenethyl bromide**

Property	Value	Source(s)
CAS Number	16799-05-6	[2] [4]
Molecular Formula	C ₈ H ₈ BrCl	[1] [5]
Molecular Weight	219.51 g/mol	[2] [5]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	~210 °C (at 760 Torr); 85 °C (at 0.1 Torr)	[1] [6]
Density	~1.49 g/cm ³	[1] [6]
Flash Point	>110 °C (>230 °F) - closed cup	[2] [4]

| Solubility | Insoluble in water; Soluble in ether, dichloromethane |[\[1\]](#) |

Hazard Identification and Toxicology

3-Chlorophenethyl bromide is classified as a hazardous substance requiring stringent safety measures. The primary routes of concern are ingestion and direct contact, especially with the eyes. The "Danger" signal word indicates the potential for severe harm.[\[2\]](#)[\[4\]](#)

The toxicological profile is driven by its function as an alkylating agent. The bromoethyl group is susceptible to nucleophilic attack, allowing the molecule to covalently bond with biological macromolecules, which can disrupt cellular function. The primary hazards are summarized by the Globally Harmonized System (GHS) classifications.

Table 2: GHS Hazard Identification

Pictograms		Corrosion (GHS05), Exclamation Mark (GHS07) [2]
Signal Word	Danger	[2] [3] [4]
Hazard Statements	H302	Harmful if swallowed. [2] [3]
	H318	Causes serious eye damage. [2] [3]
Hazard Classifications	Acute Toxicity, Oral	Category 4 [2]

|| Serious Eye Damage/Irritation | Category 1[\[2\]](#) ||

The H318 classification is of paramount importance; it signifies that contact with the eyes can cause irreversible damage, including blindness. This is distinct from eye irritation and necessitates a higher level of eye and face protection. The H302 classification indicates that ingestion of a relatively small quantity of the substance can lead to harmful or fatal health effects.

Risk Assessment and Control Measures

A multi-layered approach to risk mitigation, starting with the most effective measures, is essential. This hierarchy of controls prioritizes engineering solutions, followed by administrative controls and, finally, personal protective equipment.

Engineering Controls

Engineering controls are the first line of defense, designed to physically isolate the researcher from the hazard.

- Chemical Fume Hood: All handling of **3-Chlorophenethyl bromide**, including weighing, dispensing, and transfers, must be conducted within a properly functioning chemical fume hood.[\[7\]](#)[\[8\]](#) This prevents the inhalation of any vapors or aerosols that may be generated.
- Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are rapidly diluted and removed.[\[9\]](#)

- Emergency Stations: Eyewash stations and safety showers must be located in immediate proximity to the workstation where the chemical is handled.[9][10] Their accessibility and functionality must be verified on a regular basis.

Personal Protective Equipment (PPE)

PPE is mandatory to protect against dermal contact, eye exposure, and inhalation.[9] The selection of PPE must be based on the specific hazards of **3-Chlorophenethyl bromide**.

Table 3: Recommended Personal Protective Equipment (PPE)

Body Part	Equipment Specification	Rationale & Causality	Source(s)
Eyes/Face	Chemical safety goggles and a full-face shield.	<p>The H318 classification (causes serious eye damage) requires more than standard safety glasses. Goggles provide a seal against splashes, while the face shield protects the entire face from direct contact.</p>	[2][7][9]
Hands	Nitrile or Neoprene gloves.	<p>Provides a chemical-resistant barrier to prevent dermal absorption. Gloves must be inspected for integrity before each use and removed promptly if contamination is suspected. Change gloves frequently.</p>	[2][8][11]
Body	Chemical-resistant apron over a long-sleeved lab coat.	<p>Protects personal clothing and skin from spills and splashes. An apron provides an additional layer of protection for the torso.</p>	[11][12]

| Respiratory| An appropriate respirator (e.g., Type ABEK (EN14387) filter or N95 for US) should be available. | Required if there is a risk of generating aerosols or vapors, or if working outside of a fume hood (not recommended). Prevents inhalation of the compound. | [2][7][13] |

Safe Handling and Storage Practices

- Handling:
 - Always consult the Safety Data Sheet (SDS) before use.[14]
 - Avoid all contact with eyes, skin, and clothing.[9]
 - Do not eat, drink, or smoke in areas where the chemical is handled.[8][9]
 - Use the smallest quantity of material necessary for the experiment.
 - Keep the container tightly closed when not in use.[8][9]
 - Wash hands thoroughly after handling.[8][9]
- Storage:
 - Store in a cool, dry, and well-ventilated area, away from incompatible materials.[8][9]
 - Keep containers tightly sealed.[6]
 - Store at room temperature.[4]
 - Keep away from strong oxidizing agents, strong acids, and strong bases.[9][10]
 - The storage area should be secured and accessible only to authorized personnel.[8][15]

Standard Operating Procedure (SOP): Weighing and Dispensing

This protocol provides a self-validating workflow for a common laboratory task involving **3-Chlorophenethyl bromide**.

- Preparation:

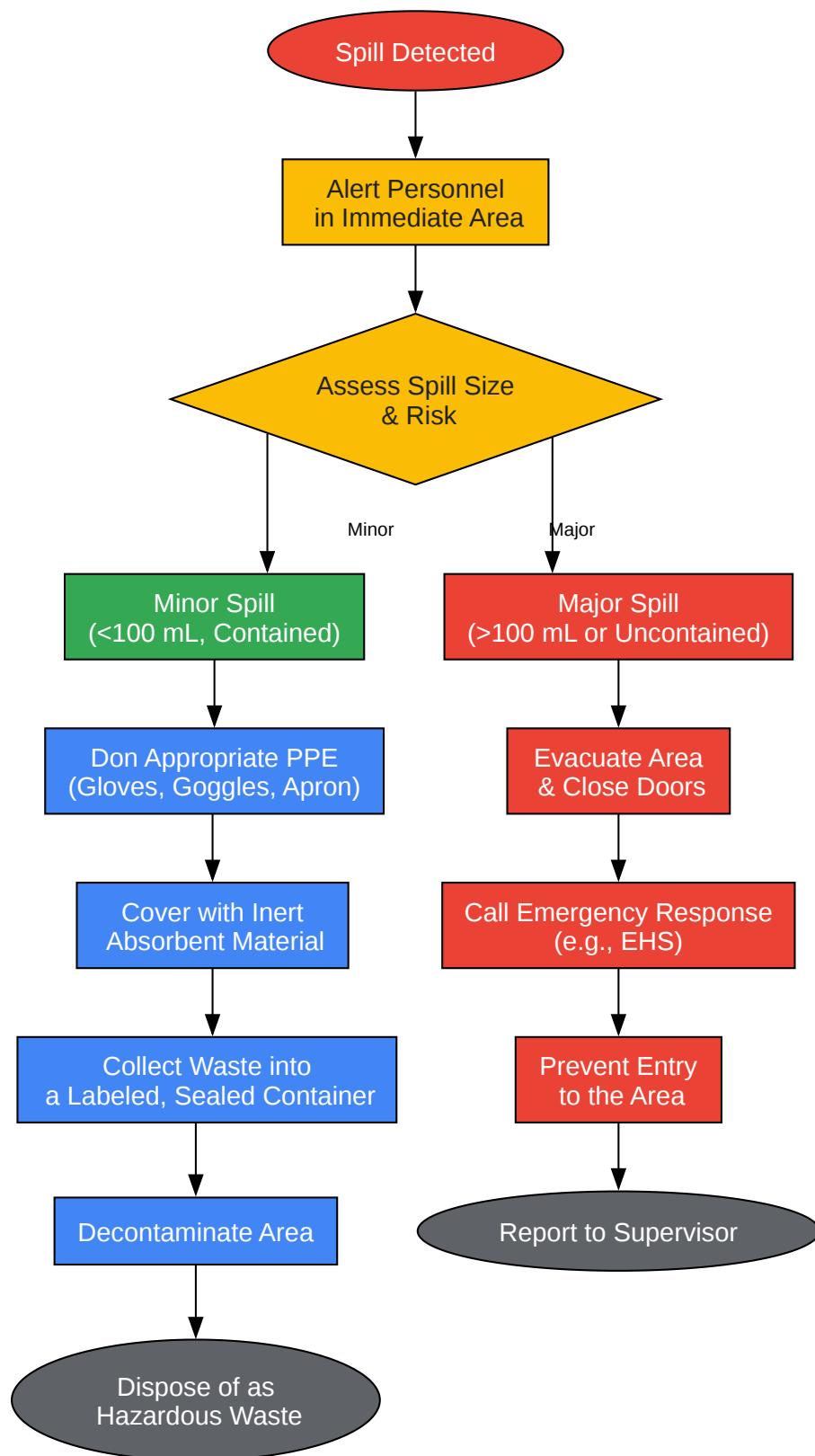
- Verify that the chemical fume hood has a current certification and the airflow is adequate.
- Ensure an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[\[9\]](#)
- Don all required PPE as specified in Table 3.
- Place an absorbent, plastic-backed liner on the work surface inside the fume hood to contain potential drips.

- Procedure:

- Place a tared, sealable receiving vessel (e.g., a round-bottom flask with a septum) on a balance inside the fume hood.
- Slowly open the primary container of **3-Chlorophenethyl bromide**, pointing the opening away from you.
- Using a clean glass pipette or syringe, carefully transfer the desired amount of liquid into the receiving vessel.
- Perform all transfers slowly to minimize the risk of splashing or aerosol generation.
- Securely close both the primary container and the receiving vessel immediately after the transfer.

- Cleanup:

- Wipe the exterior of the containers with a solvent-dampened cloth (e.g., ethanol) to remove any residual contamination.
- Properly dispose of the pipette, cloth, and bench liner as hazardous waste.[\[10\]](#)
- Wipe down the work surface.


- Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.
- Wash hands thoroughly with soap and water.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures before working with the compound.

- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[9][14] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention without delay. [10]
- Skin Contact: Immediately remove all contaminated clothing while flushing the affected skin with plenty of water for at least 15 minutes.[14] A safety shower should be used for large-area contact.[14] Seek medical attention if irritation develops or persists.[9]
- Inhalation: Move the affected person to fresh air.[9][16] If breathing is difficult or has stopped, provide artificial respiration.[16] Seek immediate medical attention.
- Ingestion: Do NOT induce vomiting.[17] Rinse the mouth with water.[17] Never give anything by mouth to an unconscious person.[17] Call a poison control center or doctor immediately for treatment advice.[9]

The following diagram outlines the logical workflow for responding to a chemical spill.

[Click to download full resolution via product page](#)

Caption: Emergency response workflow for a **3-Chlorophenethyl bromide** spill.

Waste Disposal

All waste containing **3-Chlorophenethyl bromide**, including contaminated consumables (pipettes, gloves, paper towels) and residual chemical, must be treated as hazardous waste.

[10]

- Collect waste in a clearly labeled, sealed, and chemically compatible container.
- Do not mix with incompatible waste streams.
- Disposal must be handled through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8]
- Follow all local, state, and federal regulations for hazardous waste disposal.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 3-Chlorophenethyl bromide (EVT-296681) | 16799-05-6 [evitachem.com]
- 2. 3-クロロフェネチルブロミド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemical-label.com [chemical-label.com]
- 4. 3-Chlorophenethyl bromide | 16799-05-6 [sigmaaldrich.com]
- 5. 3-Chlorophenethyl bromide | 16799-05-6 | RAA79905 [biosynth.com]
- 6. 3-CHLOROPHENETHYL BROMIDE, 97% CAS#: 16799-05-6 [amp.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. na.bhs1.com [na.bhs1.com]

- 12. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 13. gerpac.eu [gerpac.eu]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. beta.lakeland.edu [beta.lakeland.edu]
- 16. 3-BROMOPROPYNE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. cdhfinechemical.com [cdhfinechemical.com]
- To cite this document: BenchChem. [Safety and handling precautions for 3-Chlorophenethyl bromide.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b091528#safety-and-handling-precautions-for-3-chlorophenethyl-bromide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com